N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1-phenyl-1H-1,2,4-triazole-3,5-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N3-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of N3-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine.
1-Phenyl-1H-1,2,4-triazole-3,5-diamine: Another precursor used in the synthesis.
Other Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
N~3~-(2-chloro-6-fluorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-N-[(2-chloro-6-fluorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5/c16-12-7-4-8-13(17)11(12)9-19-15-20-14(18)22(21-15)10-5-2-1-3-6-10/h1-8H,9H2,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOGGSGNTZOYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NCC3=C(C=CC=C3Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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